molecular formula C7H7BrN2O B100684 4-Brom-N'-Hydroxybenzencarboximidamid CAS No. 19227-14-6

4-Brom-N'-Hydroxybenzencarboximidamid

Katalognummer: B100684
CAS-Nummer: 19227-14-6
Molekulargewicht: 215.05 g/mol
InChI-Schlüssel: KCHIZOZPSSURRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-N’-hydroxybenzenecarboximidamide is a chemical compound with the molecular formula C7H7BrN2O and a molecular weight of 215.05 g/mol It is characterized by the presence of a bromine atom attached to a benzene ring, along with a hydroxybenzenecarboximidamide group

Wissenschaftliche Forschungsanwendungen

4-Bromo-N’-hydroxybenzenecarboximidamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs. Its unique chemical structure makes it a candidate for drug discovery and development.

    Industry: In industrial settings, 4-bromo-N’-hydroxybenzenecarboximidamide is used in the synthesis of specialty chemicals and materials.

Vorbereitungsmethoden

The synthesis of 4-bromo-N’-hydroxybenzenecarboximidamide typically involves the reaction of 4-bromobenzonitrile with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Material: 4-bromobenzonitrile

    Reagent: Hydroxylamine hydrochloride

    Reaction Conditions: The reaction is usually conducted in an aqueous or alcoholic medium, with the addition of a base such as sodium hydroxide to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

4-Bromo-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically leads to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of amine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Wirkmechanismus

The mechanism of action of 4-bromo-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in cancer research, it may interfere with signaling pathways involved in cell proliferation .

Vergleich Mit ähnlichen Verbindungen

4-Bromo-N’-hydroxybenzenecarboximidamide can be compared with other similar compounds, such as:

    4-Chloro-N’-hydroxybenzenecarboximidamide: This compound has a chlorine atom instead of a bromine atom. The substitution of chlorine can lead to differences in reactivity and biological activity.

    4-Fluoro-N’-hydroxybenzenecarboximidamide: The presence of a fluorine atom can significantly alter the compound’s properties, including its stability and interaction with biological targets.

    4-Iodo-N’-hydroxybenzenecarboximidamide:

The uniqueness of 4-bromo-N’-hydroxybenzenecarboximidamide lies in its specific combination of functional groups and the presence of a bromine atom, which imparts distinct chemical and biological properties.

Biologische Aktivität

4-Bromobenzamidoxime, also known as 4-bromo-N'-hydroxybenzenecarboximidamide, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activities, including antimicrobial and anticancer effects, along with its mechanisms of action and applications in medicinal chemistry.

Chemical Structure and Properties

4-Bromobenzamidoxime features a bromine atom attached to a benzene ring, along with an amidoxime functional group. Its molecular formula is C7_7H7_7BrN2_2O, and it possesses unique chemical properties that contribute to its biological activity.

Antimicrobial Properties

Research indicates that 4-bromobenzamidoxime exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating the ability to inhibit bacterial growth effectively. The compound's mechanism may involve the inhibition of essential bacterial enzymes or interference with cell wall synthesis, although specific targets remain to be fully elucidated.

Anticancer Effects

In cancer research, 4-bromobenzamidoxime has shown promise as an anticancer agent. Studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell proliferation and survival. The compound appears to interfere with the cell cycle, promoting cell death in various cancer cell lines.

The biological activity of 4-bromobenzamidoxime can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, modulating the activity of key enzymes involved in metabolic pathways.
  • Receptor Interaction : It can bind to receptors on the surface of cells, influencing signaling cascades that regulate cellular functions.
  • Hydrogen Bonding : The hydroxyl and imidamide groups can form hydrogen bonds with active sites on enzymes or receptors, enhancing its binding affinity and specificity.

Comparative Analysis

To better understand the uniqueness of 4-bromobenzamidoxime, it is useful to compare it with similar compounds:

Compound NameKey FeaturesBiological Activity
4-Chloro-N'-hydroxybenzenecarboximidamide Chlorine atom instead of bromine; different reactivityVaries from brominated analogs
4-Fluoro-N'-hydroxybenzenecarboximidamide Fluorine substitution affects stabilityPotentially different biological effects
4-Iodo-N'-hydroxybenzenecarboximidamide Iodine substitution alters chemical propertiesUnique interactions with biological targets

This comparison illustrates how small changes in chemical structure can lead to significant differences in biological activity.

Case Studies and Research Findings

Several studies have highlighted the potential of 4-bromobenzamidoxime in various applications:

  • Antimicrobial Efficacy : A study demonstrated that 4-bromobenzamidoxime effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential use in treating bacterial infections.
  • Cancer Cell Line Studies : In vitro studies showed that treatment with 4-bromobenzamidoxime resulted in a significant decrease in cell viability among several cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through caspase activation pathways.
  • Enzyme Modulation : Research indicated that 4-bromobenzamidoxime could inhibit specific enzymes involved in cancer metabolism, providing a basis for its development as a therapeutic agent.

Eigenschaften

CAS-Nummer

19227-14-6

Molekularformel

C7H7BrN2O

Molekulargewicht

215.05 g/mol

IUPAC-Name

4-bromo-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C7H7BrN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,(H2,9,10)

InChI-Schlüssel

KCHIZOZPSSURRB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=NO)N)Br

Isomerische SMILES

C1=CC(=CC=C1/C(=N\O)/N)Br

Kanonische SMILES

C1=CC(=CC=C1C(=NO)N)Br

Piktogramme

Irritant

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.